molecular formula C19H21Cl2N3O3 B2493615 2-(4-Chlorophenoxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one CAS No. 2034579-61-6

2-(4-Chlorophenoxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one

Cat. No.: B2493615
CAS No.: 2034579-61-6
M. Wt: 410.3
InChI Key: CKZWMDIKKGDHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one is a synthetic chemical compound with the molecular formula C19H21Cl2N3O3 and is provided for research and development purposes . This compound is classified among amino-heterocyclic compounds and has been identified in patent literature as a potent inhibitor of Phosphodiesterase 9 (PDE9) . The primary research value of this compound lies in its application for investigating pathways related to cyclic guanosine monophosphate (cGMP), a key secondary messenger in the brain. By selectively inhibiting PDE9, this compound may elevate cGMP levels, which is a mechanism of interest for the study of cognitive function and memory formation . Consequently, it serves as a crucial research tool in preclinical studies aimed at understanding and treating neurodegenerative disorders and cognitive diseases, such as Alzheimer's disease . Researchers can utilize this chemical to explore neuroprotective mechanisms, synaptic plasticity, and cognitive enhancement. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O3/c1-19(2,27-15-7-5-13(20)6-8-15)17(25)24-9-3-4-16(12-24)26-18-22-10-14(21)11-23-18/h5-8,10-11,16H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZWMDIKKGDHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one generally involves multi-step reactions, each requiring specific conditions and reagents. For example:

  • Formation of the Chlorophenoxy Group: : Reaction between 4-chlorophenol and appropriate alkylating agents under controlled temperatures.

  • Piperidine Ring Formation: : Reaction involving piperidine and chlorinated pyrimidine derivatives, using bases like sodium hydride to facilitate nucleophilic substitution.

  • Final Coupling Step: : The combination of the intermediate products under catalytic conditions to achieve the final compound.

Industrial Production Methods

On an industrial scale, these reactions would be optimized for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors for better control over reaction parameters and to increase scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, affecting the chlorophenoxy and piperidinyl groups.

  • Reduction: : Reduction reactions may target the pyrimidinyl group, altering its electron density and reactivity.

  • Substitution: : Various substitution reactions can occur, especially nucleophilic aromatic substitution at the chlorinated positions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like KMnO4 under mild conditions.

  • Reduction: : Using reducing agents like LiAlH4.

  • Substitution: : Employing nucleophiles such as amines or thiols in basic conditions.

Major Products

These reactions typically yield modified versions of the original compound, with alterations at the reactive sites (e.g., hydroxylation of the phenoxy group).

Scientific Research Applications

Chemistry

  • Catalysts: : Used as ligands in catalysis for organic synthesis.

  • Reaction Intermediates: : Acts as an intermediate in synthesizing more complex molecules.

Biology

  • Biochemical Probes: : Utilized in studies to understand enzyme-substrate interactions.

Medicine

  • Pharmaceutical Development: : Potentially explored for drug development due to its unique binding properties.

Industry

  • Material Science: : Applications in developing advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Binding Interactions: : Interacts with proteins and enzymes via hydrogen bonding and Van der Waals forces.

  • Pathway Involvement: : Modulates biochemical pathways, potentially affecting signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of a chloropyrimidine-piperidine ether and a chlorophenoxy-methylpropanone scaffold. Below is a comparison with a closely related compound, 1-[4-Amino-5-chloro-2-(3,5-dimethoxyphenyl)methyloxy]-3-[[1-[2-methylsulphonylamino]ethyl]piperidin-4-yl]propan-1-one hydrochloride (CAS 167710-87-4) :

Parameter Target Compound CAS 167710-87-4
Core Structure Propan-1-one with chlorophenoxy and pyrimidine-piperidine ether Propan-1-one with methoxyphenyl, amino-chloro, and piperidine-sulfonamide groups
Key Functional Groups - 4-Chlorophenoxy
- 5-Chloropyrimidin-2-yloxy
- Piperidine
- 3,5-Dimethoxyphenyl
- 4-Amino-5-chloro
- Piperidine-sulfonamide
Molecular Complexity High (two aromatic systems, ether linkages) High (multiple substituents, sulfonamide)
Hypothesized Bioactivity Kinase inhibition (pyrimidine as ATP mimic) Receptor antagonism (sulfonamide for H-bonding)
Solubility Moderate (chlorine reduces polarity) Enhanced (sulfonamide and methoxy groups increase polarity)

Pharmacological and Physicochemical Differences

  • Target Affinity : The pyrimidine ring in the target compound may mimic adenine in ATP-binding pockets, making it suitable for kinase inhibitors. In contrast, the sulfonamide group in CAS 167710-87-4 could enhance interactions with serine proteases or GPCRs .
  • Metabolic Stability: The 4-chlorophenoxy group in the target compound may resist oxidative metabolism better than the 3,5-dimethoxyphenyl group in CAS 167710-87-4, which could undergo demethylation .
  • Selectivity : The bulkier pyrimidine-piperidine ether in the target compound might reduce off-target effects compared to the smaller sulfonamide group in CAS 167710-87-4 .

Biological Activity

The compound 2-(4-Chlorophenoxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one , with CAS number 2034579-61-6 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19_{19}H21_{21}Cl2_{2}N3_{3}O3_{3}
  • Molecular Weight : 410.3 g/mol
  • Structural Characteristics : The compound features a chlorophenoxy group and a chloropyrimidine moiety, which are significant in determining its biological interactions.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Antibacterial Activity : Compounds containing piperidine and chloropyrimidine moieties have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound is hypothesized to act as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in treating neurological disorders and gastrointestinal conditions, respectively .

The biological effects of this compound may be attributed to several mechanisms:

  • Interaction with Enzymes : Similar compounds have been shown to bind effectively to enzymes, altering their activity. For instance, the inhibition of AChE leads to increased levels of acetylcholine, enhancing neurotransmission .
  • Binding Affinity : The presence of the chloropyrimidine group may enhance binding affinity to specific receptors or enzymes, facilitating its pharmacological effects.
  • Antimicrobial Mechanisms : The antibacterial properties may stem from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in bacteria .

Study 1: Antibacterial Efficacy

A study conducted on a series of piperidine derivatives demonstrated that compounds similar to the target molecule exhibited significant antibacterial activity. The most potent derivatives had IC50_{50} values ranging from 0.63 µM to 6.28 µM against various bacterial strains . This suggests that the target compound may possess comparable efficacy.

Study 2: Enzyme Inhibition

In vitro studies have shown that piperidine-based compounds can inhibit urease with IC50_{50} values significantly lower than traditional inhibitors. For example, some derivatives achieved IC50_{50} values as low as 1.13 µM, indicating strong potential for therapeutic applications in conditions like peptic ulcers .

Study 3: Neuropharmacological Effects

Research into related compounds has revealed neuroprotective properties attributed to AChE inhibition. These findings suggest that the target compound could be explored for its potential in treating neurodegenerative diseases such as Alzheimer's .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong against Salmonella typhi
AChE InhibitionSignificant inhibition observed
Urease InhibitionIC50_{50} values as low as 1.13 µM
NeuroprotectivePotential for treating neurodegenerative diseases

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
  • Chlorophenoxy intermediate formation: React 4-chlorophenol with 2-methylpropan-1-one under basic conditions (e.g., NaOH in dichloromethane) .
  • Piperidinyl-oxypyrimidine coupling: Use a palladium-catalyzed cross-coupling reaction to attach the 5-chloropyrimidin-2-yloxy-piperidine moiety. Optimize temperature (60–80°C) and solvent (DMF or THF) to minimize side products .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer:
  • X-ray crystallography: Resolve the 3D structure using single-crystal diffraction (e.g., Acta Crystallographica protocols) to confirm stereochemistry .
  • NMR spectroscopy: Use 1^1H/13^13C NMR (400–600 MHz) in deuterated DMSO to verify proton environments and detect impurities .
  • Mass spectrometry (HRMS): Confirm molecular weight with <2 ppm error using electrospray ionization (ESI) .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer:
  • Reactive intermediates: Use inert atmosphere (N2_2) for moisture-sensitive steps to prevent hydrolysis .
  • Storage: Store at –20°C in amber vials under desiccant (silica gel) to avoid degradation .
  • Emergency response: Follow H300 (acute toxicity) and P301+P310 (ingestion protocols) guidelines for spills or exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different models?

  • Methodological Answer:
  • Model standardization: Replicate assays in parallel using isogenic cell lines (e.g., HEK293 vs. HeLa) and controlled in vivo conditions (e.g., C57BL/6 mice) to isolate compound-specific effects .
  • Dose-response profiling: Compare IC50_{50} values across studies using standardized viability assays (MTT or ATP-luminescence) to identify concentration-dependent discrepancies .

Q. What strategies elucidate interaction mechanisms with biological targets (e.g., enzymes/receptors)?

  • Methodological Answer:
  • Surface plasmon resonance (SPR): Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (konk_{on}/koffk_{off}) and affinity (KDK_D) .
  • Molecular docking: Use Schrödinger Suite or AutoDock to predict binding poses, prioritizing the chlorophenyl and pyrimidine moieties for mutagenesis validation .
  • Cryo-EM/X-ray crystallography: Resolve co-crystal structures with target proteins to identify key hydrogen bonds or hydrophobic interactions .

Q. How can SAR studies identify critical functional groups influencing pharmacological profiles?

  • Methodological Answer:
  • Systematic substitution: Synthesize analogs with modifications to the piperidinyl (e.g., replacing Cl with F) or pyrimidine (e.g., methyl vs. ethyl groups) moieties .
  • In vitro screening: Test analogs against panels of kinases or GPCRs to correlate structural changes with activity shifts (e.g., pIC50_{50} heatmaps) .
  • Computational QSAR: Develop regression models using MolDescriptor to link substituent electronegativity or steric bulk to potency .

Data Contradiction Analysis

Q. How should conflicting data on metabolic stability be addressed?

  • Methodological Answer:
  • In vitro vs. in vivo correlation: Compare microsomal stability (human liver microsomes) with pharmacokinetic data (rat plasma AUC) to identify species-specific metabolism .
  • CYP450 inhibition assays: Use fluorogenic substrates (e.g., CYP3A4) to determine if auto-inhibition explains variability in half-life measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.